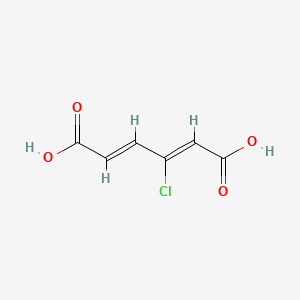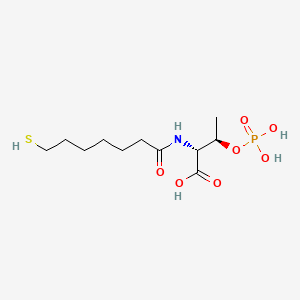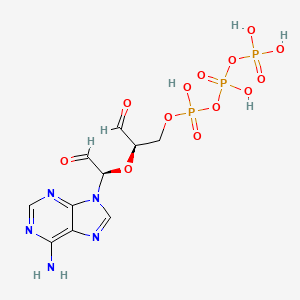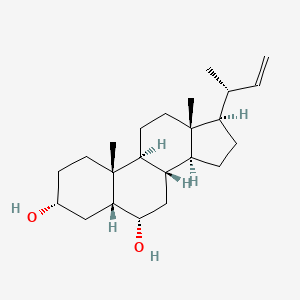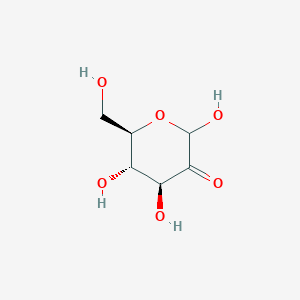
2-dehydro-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-dehydro-D-glucopyranose is the 2-dehydro derivative of D-glucose.
Applications De Recherche Scientifique
Biotechnological Production and Application in Diabetes Therapy
Acarbose, a compound structurally related to 2-dehydro-D-glucopyranose, is notable for its application in diabetes therapy. Produced through large-scale fermentation using Actinoplanes sp. strains, acarbose helps in controlling blood sugar levels in patients with diabetes type II. Its production involves complex biotechnological processes and has significant pharmaceutical market relevance. Additionally, the study of acarbose biosynthesis has led to advancements in biotechnological developments, including the suppression of side-products and the production of new metabolites (Wehmeier & Piepersberg, 2004).
Structural and Chemical Analysis
Research on glucopyranose, which includes this compound derivatives, focuses on understanding its molecular structure due to its biological and synthetic significance. Advanced computational methods have been used to determine the relative energies of various configurations of D-glucopyranose, contributing to a deeper understanding of its structure and potential applications (Karabulut & Leszczynski, 2013).
Glycosylation and Synthesis of Derivatives
Research into the glycosylation of D-glucopyranose, which involves derivatives like this compound, explores the selective reactions and synthesis of various saccharides. This includes the study of reactions under specific conditions and the synthesis of novel saccharides, contributing to the understanding of carbohydrate chemistry and potential pharmaceutical applications (Koto et al., 1992).
Polymerization and Chemical Modifications
The study of the polymerization of sugar-based cyclic sulfites, including those related to this compound, has led to the synthesis of polysaccharide derivatives. Such research contributes to the development of new materials and applications in various industrial and pharmaceutical fields (Shetty, Koyama, & Nakano, 2016).
Propriétés
Formule moléculaire |
C6H10O6 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
(4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-4,6-9,11H,1H2/t2-,3-,4+,6?/m1/s1 |
Clé InChI |
FYWIDDXZIOQEQU-SVXWRWBYSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H](C(=O)C(O1)O)O)O)O |
SMILES |
C(C1C(C(C(=O)C(O1)O)O)O)O |
SMILES canonique |
C(C1C(C(C(=O)C(O1)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



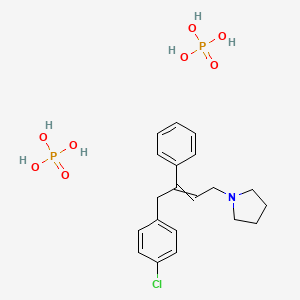

![4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1239257.png)
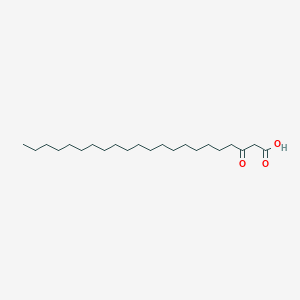
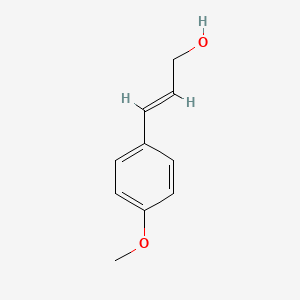
![(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1239262.png)

![(2S,5R,9R,10S,11R,18S)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1239266.png)

